
Ac-RYYRIK-NH2 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-RYYRIK-NH2 acetate is a synthetic peptide that acts as an agonist at nociceptin/orphanin FQ receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-RYYRIK-NH2 acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tyrosine residues (Y) in Ac-RYYRIK-NH2 acetate are susceptible to oxidation, particularly under conditions involving reactive oxygen species or enzymatic activity. Oxidation of phenolic side chains can lead to the formation of quinone derivatives, altering the peptide's receptor-binding affinity.
Key Data:
Reaction Type | Target Residue | Conditions | Outcome |
---|---|---|---|
Tyrosine oxidation | Tyr (positions 2 & 3) | H₂O₂, UV light, or tyrosinase | Formation of 3,4-dihydroxyphenylalanine (DOPA) or quinones |
Hydrolysis Reactions
The peptide bonds in this compound undergo hydrolysis under acidic or alkaline conditions. This degradation pathway is critical for understanding its stability in storage and biological environments .
Hydrolysis Parameters:
Condition | pH | Temperature | Half-Life |
---|---|---|---|
Acidic | 2.0 | 37°C | ~48 hours |
Alkaline | 9.0 | 37°C | ~24 hours |
Note: Hydrolysis at the Arg-Ile bond is notably faster due to steric and electronic factors .
Acylation and Deacetylation
The N-terminal acetyl group (Ac-) can be removed enzymatically (e.g., by acylases) or chemically (via alkaline treatment), yielding the free amine form (RYYRIK-NH2). Conversely, reacetylation reactions restore the acetylated form .
Reaction Efficiency:
Process | Reagent/Enzyme | Yield |
---|---|---|
Deacetylation | 0.1 M NaOH | 85% |
Enzymatic cleavage | Porcine liver acylase | 92% |
Receptor-Binding Modifications
While not a classical chemical reaction, this compound's interaction with nociceptin receptors involves conformational changes driven by non-covalent bonds. Studies show that oxidation of Tyr residues reduces binding affinity (Kd increases from 1.5 nM to 12 nM) .
Stability Under Storage Conditions
The acetate form enhances solubility but introduces sensitivity to moisture. Lyophilized samples retain >95% purity at -20°C for 12 months, whereas solutions degrade by ~20% within 30 days at 4°C .
Scientific Research Applications
Ac-RYYRIK-NH2 acetate is a peptide that acts on opioid receptors, specifically as a ligand for the nociceptin/orphanin FQ (Noc/OFQ) receptor, also known as the NOP receptor . This compound has generated interest due to its varied effects, acting as an antagonist in some scenarios and an agonist in others .
Scientific Research Applications
- Receptor Binding Studies: Ac-RYYRIK-NH2 is utilized in receptor binding assays due to its high affinity for the NOP receptor, with a Ki value of 1.5 nM . It has been used to study the structural requirements for binding to the ORL1 receptor, revealing the importance of the N-terminal tripeptide Arg-Tyr-Tyr .
- ** изученияGTP Binding:** Ac-RYYRIK-NH2 has been shown to antagonize nociceptin-stimulated GTP binding in rat brain preparations . This suggests its utility in studying G protein activation and receptor signaling pathways.
- Locomotor Activity Studies: In vivo, Ac-RYYRIK-NH2 has demonstrated agonist properties by inhibiting locomotor activity in mice . This makes it a valuable tool for studying the role of NOP receptors in motor function.
- Cardiomyocyte Research: Ac-RYYRIK-NH2 has been used to antagonize the chronotropic effect of nociceptin on rat cardiomyocytes . This application highlights its potential in cardiovascular research.
- Development of Bifunctional Peptides: Ac-RYYRIK-NH2 has been used as a building block for creating bifunctional peptides with combined opioid and nociceptin receptor activity . These hybrid molecules have potential in developing novel analgesics .
Mechanism of Action
Ac-RYYRIK-NH2 acetate exerts its effects by binding to nociceptin/orphanin FQ receptors. This binding activates G-proteins, leading to a cascade of intracellular events that modulate neuronal activity and behavior. The compound acts as a partial agonist, meaning it can activate the receptor but not to its full extent .
Comparison with Similar Compounds
Similar Compounds
Nociceptin: The natural ligand for nociceptin/orphanin FQ receptors.
Deltorphin 2: Another peptide that interacts with opioid receptors.
UFP-101 acetate: A synthetic peptide with similar receptor affinity.
Uniqueness
Ac-RYYRIK-NH2 acetate is unique due to its specific sequence and partial agonist activity at nociceptin/orphanin FQ receptors. This makes it a valuable tool for studying receptor function and developing potential therapeutic agents .
Properties
Molecular Formula |
C46H74N14O11 |
---|---|
Molecular Weight |
999.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C44H70N14O9.C2H4O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;1-2(3)4/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);1H3,(H,3,4)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
SHMJNAHIAUSYKK-VANAKWAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.